Triethyl phosphonoacetate-1-13C

Catalog No.
S1937212
CAS No.
61203-67-6
M.F
C8H17O5P
M. Wt
225.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphonoacetate-1-13C

CAS Number

61203-67-6

Product Name

Triethyl phosphonoacetate-1-13C

IUPAC Name

ethyl 2-diethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

225.18 g/mol

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1

InChI Key

GGUBFICZYGKNTD-VJJZLTLGSA-N

SMILES

CCOC(=O)CP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC

Isomeric SMILES

CCO[13C](=O)CP(=O)(OCC)OCC

NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. Different isotopes of an element, like 12C and 13C in this case, have slightly different magnetic properties, leading to distinct signals in the NMR spectrum. TEPA-1-13C's enrichment with 13C enhances the signal specifically at the carbonyl carbon position, allowing researchers to:

  • Improve sensitivity: The enrichment increases the signal-to-noise ratio in the NMR spectrum, leading to better detection and quantification of the molecule, especially when present in low concentrations within complex mixtures [].
  • Study carbon-carbon interactions: The 13C enrichment facilitates the analysis of carbon-carbon bonding interactions within the TEPA-1-13C molecule and its surrounding environment, providing insights into reaction mechanisms and structural dynamics.

These advantages of TEPA-1-13C make it a valuable research tool in various fields, including:

  • Organic chemistry: Studying reaction mechanisms involving TEPA as a reactant or intermediate [].
  • Material science: Investigating the incorporation and interaction of TEPA-1-13C within polymers or other materials.
  • Biochemistry: Studying the metabolic fate of TEPA-1-13C in biological systems.

Triethyl phosphonoacetate-1-13C is a stable isotopically labeled compound, specifically a derivative of triethyl phosphonoacetate. It is characterized by the presence of a carbon-13 isotope, which is useful in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy. The molecular formula for Triethyl phosphonoacetate-1-13C is C8_8H17_{17}O5_5P, and its molecular weight is approximately 225.18 g/mol. This compound serves as a valuable reagent in organic synthesis, especially in reactions involving carbonyl compounds.

Triethyl phosphonoacetate-1-13C is primarily utilized in the Horner-Wadsworth-Emmons reaction, where it acts as a phosphonate ester to form alkenes from carbonyl compounds. This reaction typically yields the E alkene with high regioselectivity. Additionally, it can participate in Michael additions, where it reacts with α,β-unsaturated carbonyl compounds to form new carbon-carbon bonds .

The synthesis of Triethyl phosphonoacetate-1-13C typically involves:

  • Preparation of Phosphonate Anion: Triethyl phosphonoacetate can be treated with sodium methoxide to generate a phosphonate anion.
  • Carbonyl Reaction: This anion can then react with carbonyl compounds through the Horner-Wadsworth-Emmons mechanism.
  • Isotopic Labeling: The incorporation of carbon-13 can be achieved during the synthesis process by using labeled precursors or through specific labeling techniques .

Triethyl phosphonoacetate-1-13C finds applications primarily in:

  • Organic Synthesis: As a reagent in various chemical transformations.
  • Analytical Chemistry: Utilized in isotopic labeling for tracking metabolic pathways and reaction mechanisms.
  • Nuclear Magnetic Resonance Spectroscopy: Serves as a standard or reference material due to its distinct isotopic signature .

Interaction studies involving Triethyl phosphonoacetate-1-13C often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the mechanisms of reactions it participates in, particularly in organic synthesis. The isotopic labeling provides insights into the fate of the compound during chemical transformations and biological processes .

Triethyl phosphonoacetate-1-13C shares similarities with other phosphonate esters and labeled compounds. Some notable comparisons include:

Compound NameStructureUnique Features
Triethyl phosphonoacetateC8_8H17_{17}O5_5PCommonly used reagent without isotopic labeling
Diethyl phosphonoacetateC6_6H13_{13}O4_4PLacks one ethyl group; different reactivity profile
Methyl phosphonoacetateC5_5H11_{11}O4_4PSmaller alkyl group; used in similar reactions
Triisopropyl phosphonoacetateC12_{12}H27_{27}O5_5PBulkier structure; may affect sterics and reactivity

Triethyl phosphonoacetate-1-13C is unique due to its stable isotope labeling, which enhances its utility in tracking and analysis compared to its non-labeled counterparts. Its ability to participate effectively in key organic reactions while providing analytical advantages sets it apart from other similar compounds .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Triethyl phosphonoacetate-1-13C

Dates

Modify: 2023-08-16

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